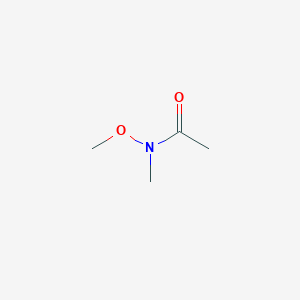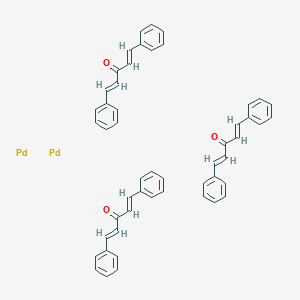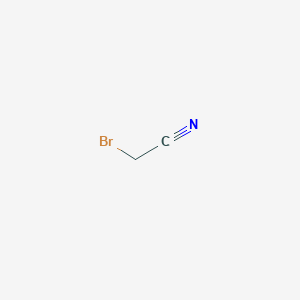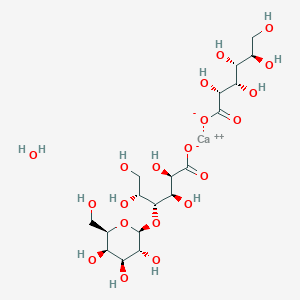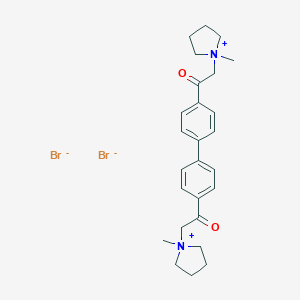
4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide (BPB) is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPB is a synthetic molecule that is used as a tool to study the physiological and biochemical effects of certain proteins and enzymes. The purpose of
Mecanismo De Acción
4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide inhibits the activity of serine proteases by forming a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from carrying out its normal function, leading to a decrease in the activity of the enzyme. The inhibition of serine proteases by 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide has been shown to have various physiological effects such as anti-inflammatory and anti-coagulant effects.
Efectos Bioquímicos Y Fisiológicos
4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of serine proteases involved in the inflammatory response. 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide has also been shown to have anti-coagulant effects by inhibiting the activity of serine proteases involved in blood coagulation. Additionally, 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide has been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide in lab experiments is its high purity and yield. 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide is synthesized in high yield and purity, which makes it a reliable tool for scientific research. Additionally, 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide has a high specificity for serine proteases, which makes it a valuable tool for studying the physiological and biochemical effects of these enzymes. However, one limitation of using 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide is its potential toxicity. 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide has been shown to be toxic to certain cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide in scientific research. One potential direction is the development of new 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide analogs with improved specificity and efficacy. Another potential direction is the use of 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide in the study of other enzymes and proteins involved in physiological processes such as apoptosis and inflammation. Additionally, 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide could be used in the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide is a synthetic molecule that is widely used in scientific research as a tool to study the physiological and biochemical effects of certain proteins and enzymes. 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide has a high specificity for serine proteases and has been shown to have various physiological effects such as anti-inflammatory and anti-coagulant effects. While 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide has several advantages for use in lab experiments, its potential toxicity is a limitation. There are several future directions for the use of 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide in scientific research, including the development of new analogs and the study of other enzymes and proteins involved in physiological processes.
Métodos De Síntesis
4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide is synthesized by reacting 4,4'-biphenyldicarboxylic acid with N,N-dimethylpyrrolidine and thionyl bromide. The reaction produces 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide in high yield and purity. The resulting compound is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide is widely used in scientific research as a tool to study the physiological and biochemical effects of certain proteins and enzymes. It is commonly used as an inhibitor of serine proteases, which are involved in various physiological processes such as blood coagulation, inflammation, and apoptosis. 4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide has also been shown to inhibit the activity of other enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Propiedades
Número CAS |
123489-64-5 |
|---|---|
Nombre del producto |
4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide |
Fórmula molecular |
C26H34Br2N2O2 |
Peso molecular |
566.4 g/mol |
Nombre IUPAC |
2-(1-methylpyrrolidin-1-ium-1-yl)-1-[4-[4-[2-(1-methylpyrrolidin-1-ium-1-yl)acetyl]phenyl]phenyl]ethanone;dibromide |
InChI |
InChI=1S/C26H34N2O2.2BrH/c1-27(15-3-4-16-27)19-25(29)23-11-7-21(8-12-23)22-9-13-24(14-10-22)26(30)20-28(2)17-5-6-18-28;;/h7-14H,3-6,15-20H2,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
DYQNIBTUKRSYBL-UHFFFAOYSA-L |
SMILES |
C[N+]1(CCCC1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4(CCCC4)C.[Br-].[Br-] |
SMILES canónico |
C[N+]1(CCCC1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4(CCCC4)C.[Br-].[Br-] |
Sinónimos |
4,4'-Bis(pyrrolidinoacetyl)biphenyl dimethiobromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



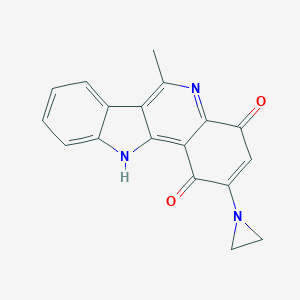
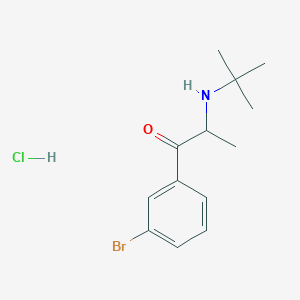
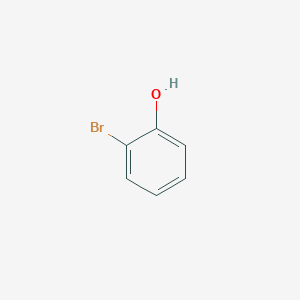
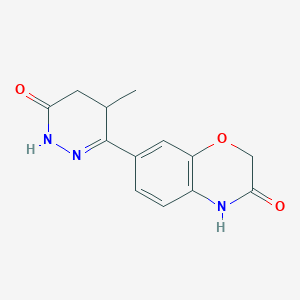
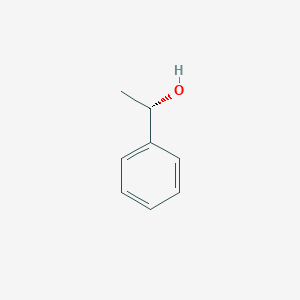
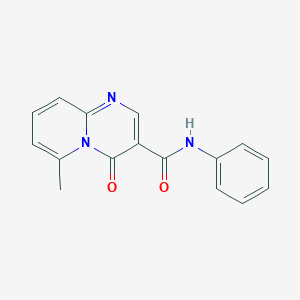
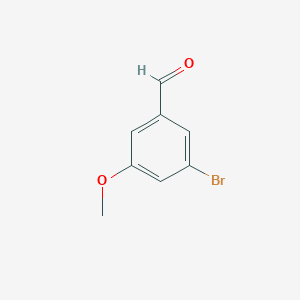
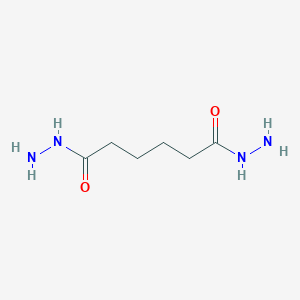
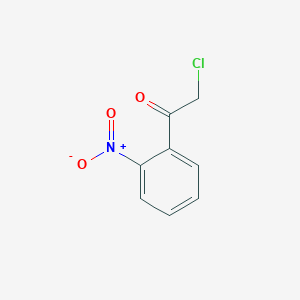
![2-Aminothiazolo[4,5-f]quinolin-5-ol](/img/structure/B46776.png)
